N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide
Description
N-[(3-Chlorophenyl)methyl]-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the acetyl moiety and a 3-chlorobenzyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions and synthetic accessibility.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(9-13)10-17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLXXACIOULKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309371 | |
| Record name | ST50928290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18861-23-9 | |
| Record name | NSC211857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50928290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 3-chlorobenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzylamine+phenoxyacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce phenoxyethylamines.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
N-(3-Chlorophenyl)-2-Phenoxyacetamide
- Key Differences : The absence of a benzyl spacer reduces steric bulk compared to the target compound. This may enhance binding to flat aromatic pockets in enzymes but reduce flexibility.
- Relevance: Reported in , this compound shares the phenoxyacetyl core but differs in nitrogen substitution, highlighting how spacer groups modulate molecular conformation .
N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide
- Structure : A 4-bromophenyl group is attached via an ethyl chain to the amide nitrogen.
- Pharmacological Activity : Derivatives in this class exhibit cytotoxic and anti-inflammatory properties, suggesting that bulky electron-withdrawing groups (e.g., bromo) enhance bioactivity. The ethyl spacer may improve solubility compared to the benzyl group in the target compound .
N-(3-Chloro-4-fluorophenyl)-2-(Naphthalen-1-yl)acetamide
- Structure : A chloro-fluoro-phenyl group on nitrogen and a naphthyl group on the acetyl moiety.
- Crystal Packing: The naphthyl group creates significant steric hindrance, leading to a dihedral angle of 60.5° between aromatic rings. This contrasts with the phenoxy group in the target compound, which likely adopts a more planar conformation .
Variations in the Acetyl Moiety
2-Chloro-N-(3-Chlorophenyl)acetamide
- Structure: A chloro substituent replaces the phenoxy group on the acetyl moiety.
- Conformational Effects: Synperiplanar alignment of the C=O and C-Cl bonds is observed, stabilizing intermolecular N–H⋯O hydrogen bonds. The phenoxy group in the target compound may instead engage in π-π stacking or hydrophobic interactions .
N-(3-Acetylphenyl)-2-(4-Chlorophenoxy)acetamide
Heterocyclic and Complex Analogues
Pyrimidin-5-yl and Benzotriazolyl Derivatives
- Structure: Heterocycles such as pyrimidine (e.g., compound 43 in ) or benzotriazole replace the phenoxy group.
- Biological Activity: These derivatives are designed as noncovalent protease inhibitors, with pyrimidine rings forming critical hydrogen bonds (e.g., with HIS163 in SARS-CoV-2 Mpro). The phenoxy group in the target compound may lack comparable directional interactions .
Pyridine-Containing Acetamides
- Structure : Pyridine rings occupy lateral binding pockets in enzyme targets (e.g., 5RH3 in ).
- Binding Affinity: Pyridine derivatives exhibit binding affinities better than −22 kcal/mol, attributed to dual H-bonding and hydrophobic interactions. The phenoxy group’s larger surface area may hinder access to similar pockets .
Structural and Functional Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
